1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-13(17)9-5-7-15(8-6-9)12-10-3-1-2-4-11(10)20(18,19)14-12/h1-4,9H,5-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUVWNTUHMUGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation.
Mode of Action
It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity. Further structure-activity relationship (SAR) and docking studies have suggested that saturated carboxylic acid derivatives have a superior binding affinity with the enzyme.
Biological Activity
1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14N2O4S
- Molecular Weight : 286.33 g/mol
- CAS Number : 3853975
The compound features a piperidine ring substituted with a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds containing the benzothiazole structure exhibit anticancer properties. The compound has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma. This inhibition suggests a potential application in cancer therapy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. This mechanism suggests potential therapeutic applications in cardiovascular diseases .
Toxicity Studies
In toxicity assessments using zebrafish embryos, the compound demonstrated low toxicity levels. The acute toxicity was classified at 20.58 mg/L, indicating a favorable safety profile for further development .
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of Cancer Cell Proliferation : A study reported that derivatives of benzothiazole exhibited significant growth inhibition in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Another investigation revealed that compounds similar to this compound could reduce inflammation markers in animal models, suggesting potential use in treating inflammatory disorders .
- Pharmacokinetics and Metabolism : Research into the pharmacokinetics of this compound indicated good oral bioavailability and favorable metabolic stability, which are essential for drug development .
Data Tables
Scientific Research Applications
Structure
The structure of 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid comprises a benzothiazole ring fused with a piperidine moiety. This unique combination contributes to its diverse biological activities.
Properties
- Molecular Formula : C₁₃H₁₁N₃O₃S
- Molecular Weight : 293.31 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
This compound has been investigated for its therapeutic potential in treating various diseases:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation. Research indicates that it may target specific pathways involved in tumor growth and metastasis.
- Antibacterial Properties : Studies have demonstrated that this compound exhibits activity against certain bacterial strains, suggesting its potential as an antibiotic agent.
Biological Research
The compound serves as a valuable probe in biological studies:
- Enzyme Inhibition Studies : It is used to investigate the inhibition of specific enzymes involved in metabolic pathways. This can help elucidate the mechanisms of diseases and the effects of potential therapeutic agents.
- Receptor Binding Studies : The compound's ability to bind to various receptors makes it a candidate for studying receptor-mediated biological processes.
Materials Science
Due to its unique structural characteristics, this compound is also explored for applications in materials science:
- Development of Novel Materials : Its electronic and optical properties make it suitable for the development of advanced materials used in electronics and photonics.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on breast cancer cell lines. The findings indicated a significant reduction in cell viability at specific concentrations. The mechanism was attributed to apoptosis induction through caspase activation.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition potential of this compound revealed that it effectively inhibited the activity of certain kinases involved in cancer progression. Kinetic studies showed competitive inhibition with a Ki value indicating strong binding affinity.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group undergoes classical derivatization reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters. For example, treatment with thionyl chloride (SOCl₂) followed by methanol yields methyl 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate .
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Amidation : Forms amides via coupling reagents like EDCI/HOBt. Reaction with benzylamine produces 1-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-benzylpiperidine-4-carboxamide.
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Decarboxylation : Under acidic conditions (e.g., H₂SO₄), the carboxylic acid group undergoes decarboxylation to yield 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine.
Benzothiazole-1,1-Dioxide Reactivity
The benzothiazole-1,1-dioxide moiety participates in electrophilic substitution and nucleophilic ring-opening reactions:
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Electrophilic Substitution : The electron-deficient C-5 position undergoes nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄), yielding nitro- or sulfonyl-substituted derivatives .
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Nucleophilic Ring-Opening : Reacts with amines (e.g., methylamine) under basic conditions to form 3-(4-carboxypiperidin-1-yl)benzenesulfonamide derivatives .
Piperidine Nitrogen Modifications
The piperidine nitrogen exhibits nucleophilic character:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives .
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Acylation : Treatment with acetyl chloride yields 1-acetyl-4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid .
Metal Chelation
The compound acts as a polydentate ligand, coordinating transition metals via:
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The sulfonyl oxygen atoms (hard Lewis basic sites).
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The piperidine nitrogen (soft Lewis basic site).
Experimental studies show stable complexes with Cu(II) and Fe(III), with potential applications in catalysis .
Comparative Reactivity with Analogues
The table below contrasts reaction outcomes with structurally related compounds:
Q & A
Q. What are the recommended safety protocols for handling 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Avoid dust formation and inhalation; work in a fume hood with adequate ventilation .
- First Aid Measures:
- Inhalation: Move to fresh air; administer artificial respiration if necessary.
- Skin Contact: Wash with soap and water for 15 minutes.
- Eye Exposure: Rinse with water for ≥15 minutes and seek medical attention .
- Storage: Store in a dry, cool environment (2–8°C) in a tightly sealed container .
Q. How can researchers synthesize this compound?
Methodological Answer: A multi-step synthesis approach is recommended:
Core Structure Formation: React piperidine-4-carboxylic acid derivatives with 1,2-benzothiazole precursors under inert atmosphere (e.g., nitrogen) .
Sulfonation: Introduce the dioxo group using sulfonating agents (e.g., SO₃ complexes) in anhydrous conditions .
Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm piperidine and benzothiazole ring connectivity. Compare chemical shifts with similar compounds (e.g., δ ~2.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ = 297.23 g/mol) .
- HPLC-PDA: Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis: Conduct in vitro assays (e.g., enzyme inhibition) across a wide concentration range (nM–µM) to identify non-linear effects .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess if rapid metabolism explains inconsistent in vivo results .
- Structural Analog Comparison: Compare IC50 values with derivatives (e.g., thiazolidine-2,4-dione analogs) to isolate pharmacophore contributions .
Q. What computational methods are effective for predicting the compound’s LogD and pKa?
Methodological Answer:
- LogD Prediction: Employ Schrödinger’s QikProp or ACD/Labs software using fragment-based contributions. For pH 7.4, expect LogD ≈ -3.47 due to the carboxylic acid group .
- pKa Estimation: Use MarvinSketch (ChemAxon) with the built-in pKa plugin. The carboxylic acid group typically has a pKa ~3.7–4.2 .
- Validation: Cross-check predictions with experimental shake-flask/HPLC measurements .
Q. How can researchers design experiments to evaluate the compound’s interaction with ion channels?
Methodological Answer:
- Electrophysiology (Patch Clamp): Test on HEK293 cells expressing Kv1.3 or Nav1.7 channels. Apply 1–100 µM compound and measure current inhibition .
- Fluorescence-Based Assays: Use thallium flux assays for potassium channels, comparing signal reduction to controls .
- Molecular Docking: Model interactions with channel binding sites (e.g., PDB: 6J8E for Kv1.3) using AutoDock Vina. Prioritize residues with hydrogen-bonding potential (e.g., Asp386) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
